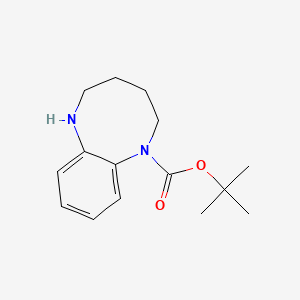
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes include the construction of the pyrazole ring, followed by the introduction of the thiophene moieties. For instance, starting with 2-acetylthiophene, reactions such as hydrazine condensation and cyclization lead to the formation of the pyrazole core. Subsequent alkylation and acylation steps introduce the 4-methyl and carboxamide groups, respectively.
Industrial Production Methods: Industrial production of this compound generally scales up the laboratory methods, focusing on optimizing yield and purity. Continuous flow reactors and high-throughput screening are employed to streamline the process. Catalysts and reagents are carefully selected to ensure the efficiency and selectivity of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products: Major products formed from these reactions vary but may include derivatives with modified functional groups, such as hydroxy, alkyl, or halogen groups. These derivatives often exhibit different biological or chemical properties, providing a basis for further exploration and application.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a valuable building block for designing novel materials with desirable electronic properties. Its aromatic structure enhances its stability and reactivity in various chemical reactions.
Biology: In biological research, the compound is explored for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to evaluate its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In industry, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
Similarity and Uniqueness: Similar compounds include other thiophene-pyrazole derivatives, such as 5-methyl-3-(thiophen-2-yl)-1H-pyrazole. The uniqueness of 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
5-methyl-3-(thiophen-2-yl)-1H-pyrazole
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
There you go! Hope this gives you the thorough breakdown you were after.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-8-15(22-10-11)16(20)17-5-6-19-12(2)9-13(18-19)14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANSYJTWUOKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
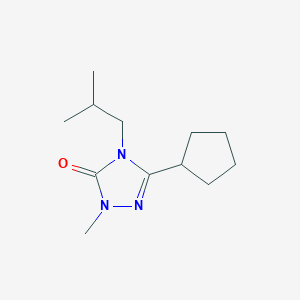
![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)
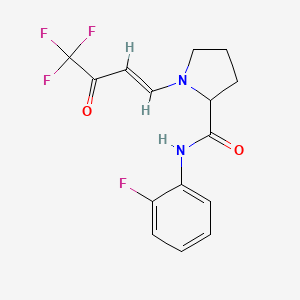

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2819236.png)
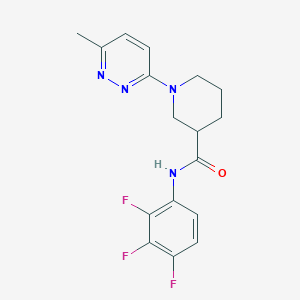
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)
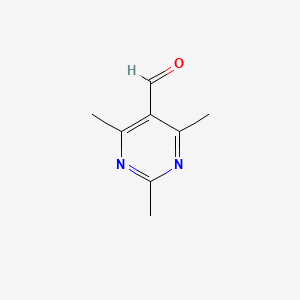

![ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819247.png)
![N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B2819250.png)
